

Technical Guide: 3-Pyridinepropanal in Drug Development[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(Pyridin-2-yl)propanal

CAS No.: 2057-32-1

Cat. No.: B3250899

[Get Quote](#)

Executive Summary

3-Pyridinepropanal (CAS: 1802-16-0) is a critical pyridine-based synthon used primarily in the synthesis of tobacco alkaloids and the development of nicotinic acetylcholine receptor (nAChR) ligands.[1][2] As a labile aldehyde, its handling requires rigorous exclusion of oxygen to prevent autoxidation to 3-pyridinepropionic acid.[1] This guide provides a definitive technical reference for its physicochemical properties, validated synthesis via Swern oxidation, and analytical characterization standards.[1]

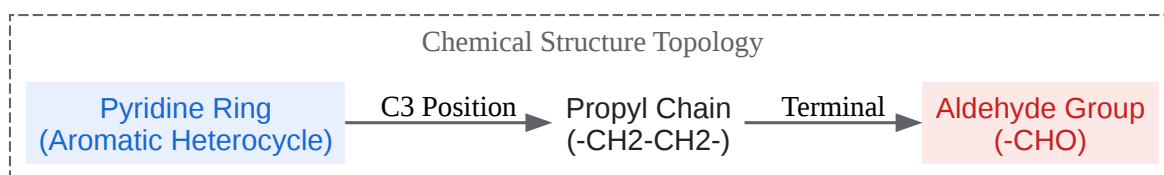
Part 1: Physicochemical Identity[1]

The following data constitutes the core identity of the molecule. Researchers must verify these parameters upon receipt of any commercial sample to ensure starting material integrity.

Property	Value	Notes
Chemical Name	3-Pyridinepropanal	IUPAC: 3-(Pyridin-3-yl)propanal
CAS Number	1802-16-0	Distinct from the alcohol precursor (CAS 2859-67-8)
Molecular Formula		
Molecular Weight	135.16 g/mol	Exact Mass: 135.0684
Physical State	Colorless to pale yellow oil	Darkens rapidly upon air exposure
Boiling Point	~100°C at 1 mmHg (predicted)	High vacuum distillation recommended
Solubility	Soluble in DCM, Chloroform, DMSO	Reacts with protic solvents (hemiacetal formation)

Structural Representation

The molecule consists of a pyridine ring substituted at the 3-position with a propyl chain terminating in an aldehyde group.[1][3]



[Click to download full resolution via product page](#)

Figure 1: Structural topology of 3-Pyridinepropanal highlighting reactive centers.[1]

Part 2: Synthetic Pathways & Mechanistic Insight[1]

While 3-pyridinepropanal can be purchased, commercial purity is often compromised by oxidation.^[1] In-situ synthesis is the gold standard for high-stakes drug development workflows.^[1]

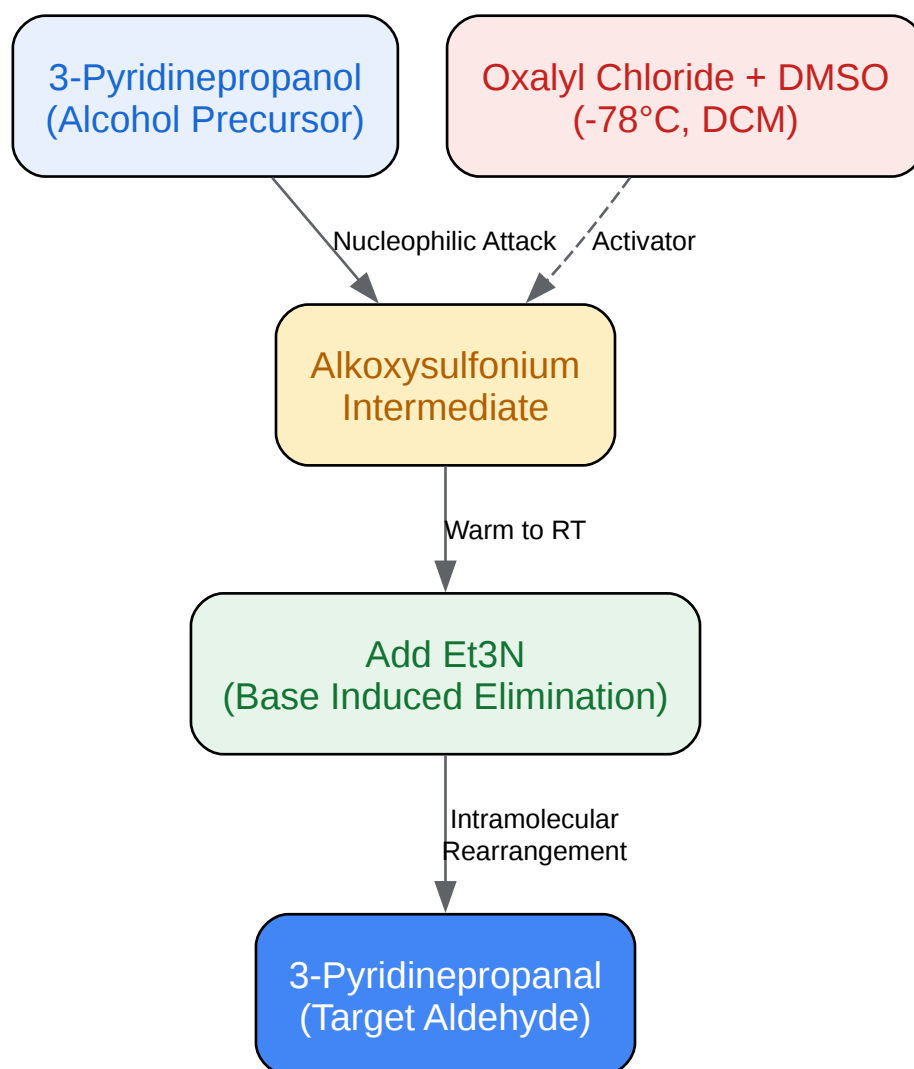
The Swern Oxidation Protocol

The most reliable method for generating 3-pyridinepropanal without over-oxidation to the carboxylic acid is the Swern oxidation of 3-pyridinepropanol (CAS 2859-67-8).^[1]

Mechanism & Causality: Chromic acid oxidations (Jones reagent) are too harsh and difficult to purify from chromium residues.^[1] The Swern conditions use activated DMSO to form an alkoxyulfonium intermediate, which collapses via intramolecular elimination to yield the aldehyde cleanly.

Step-by-Step Protocol (Self-Validating)

- Activation: Cool oxalyl chloride (1.1 equiv) in dry DCM to -78°C. Add dry DMSO (2.2 equiv) dropwise. Validation: Gas evolution (,) indicates activation.^[1]
- Addition: Add 3-pyridinepropanol (1.0 equiv) in DCM slowly. Stir for 15 mins at -78°C.
- Elimination: Add Triethylamine (, 5.0 equiv) to quench.^[1]
- Workup: Allow to warm to room temperature. The solution will become cloudy (amine salts).^[1] Wash with saturated .^[1]
- Purification: Flash chromatography (Silica, MeOH/DCM). Note: Aldehydes stick to silica; minimize column time.^[1]



[Click to download full resolution via product page](#)

Figure 2: Reaction workflow for the Swern oxidation of 3-pyridinepropanol.

Part 3: Analytical Characterization[1]

To ensure scientific integrity, the synthesized product must be validated using Nuclear Magnetic Resonance (NMR).[1] The presence of the carboxylic acid impurity (3-pyridinepropionic acid) is the most common failure mode.[1]

1H NMR Diagnostic Peaks (, 400 MHz)

Proton Environment	Chemical Shift ()	Multiplicity	Integral	Diagnostic Value
Aldehyde (-CHO)	9.82 ppm	Singlet (s)	1H	Primary Confirmation. Disappearance indicates oxidation.[1]
Pyridine C2-H	8.45 ppm	Singlet (s)	1H	Aromatic region confirmation.[1]
Pyridine C6-H	8.42 ppm	Doublet (d)	1H	Aromatic region confirmation.[1]
Pyridine C4-H	7.50 ppm	Doublet (d)	1H	Coupling check. [1]
Pyridine C5-H	7.22 ppm	Doublet of Doublets	1H	Coupling check. [1]
-Methylene	2.85 ppm	Triplet (t)	2H	Adjacent to carbonyl.[1]
-Methylene	2.98 ppm	Triplet (t)	2H	Adjacent to pyridine ring.[1]

Self-Validation Check:

- If a broad singlet appears around 10-12 ppm, your sample contains 3-pyridinepropionic acid (oxidation impurity).[1]
- If the aldehyde peak at 9.82 ppm is split or diminished, the aldehyde may have polymerized or formed a hydrate.

Part 4: Applications in Drug Development[1]

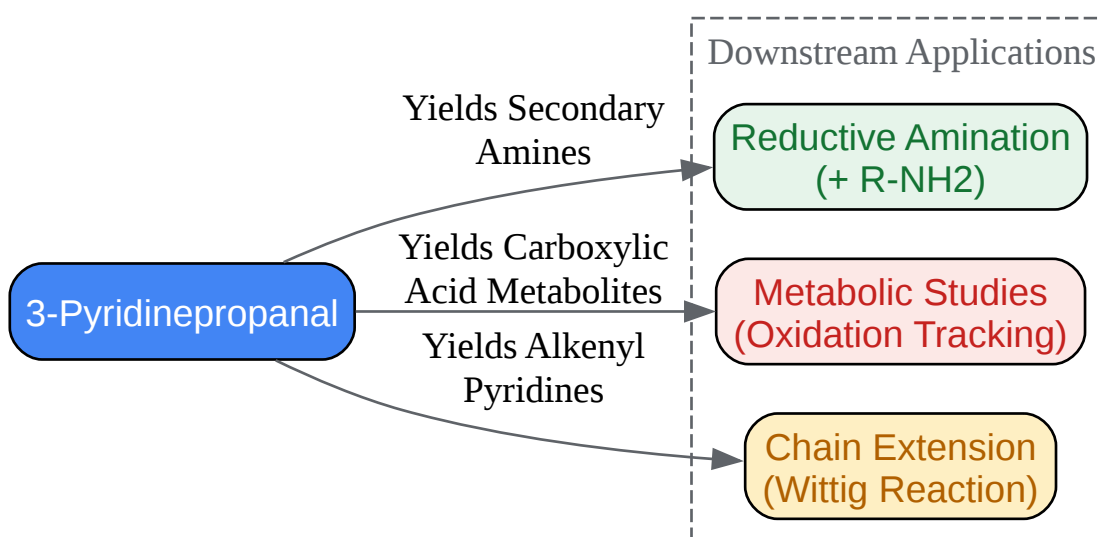
3-Pyridinepropanal serves as a versatile "chemical handle" in medicinal chemistry.

Tobacco Alkaloid Synthesis & Standards

It is the direct precursor for the synthesis of nor nicotine and anabasine analogs via reductive amination.[1] In metabolic studies, it is used to track the oxidative degradation of nicotine, helping researchers differentiate between tobacco-derived and synthetic nicotine sources.[1]

Fragment-Based Drug Discovery (FBDD)

The pyridine ring acts as a bioisostere for phenyl rings, improving water solubility and metabolic stability.[1] The aldehyde handle allows for rapid "click-like" chemistry (e.g., reductive amination, Wittig reactions) to attach this pharmacophore to larger drug scaffolds.[1]



[Click to download full resolution via product page](#)

Figure 3: Synthetic utility of 3-Pyridinepropanal in medicinal chemistry workflows.[1]

Part 5: Stability & Handling (Safety)[1]

- Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
- Oxidation Risk: Aldehydes oxidize to acids upon contact with air.[1] Ideally, generate ex situ and use immediately.[1]
- Safety: Irritant to eyes and respiratory system.[1][2] Use in a fume hood.[1]

References

- PubChem. (2025).[1][2] 3-(Pyridin-3-yl)propanal Compound Summary. National Center for Biotechnology Information.[1] [[Link](#)]
- NIST Chemistry WebBook. (2024).[1] 3-Pyridinepropanol Mass Spectrum. National Institute of Standards and Technology.[1] [[Link](#)][1]
- Organic Syntheses. (2008). Swern Oxidation of Alcohols. Organic Chemistry Portal. [[Link](#)]
- ResearchGate. (2024).[1] Analysis and differentiation of tobacco-derived and synthetic nicotine products. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-Pyridinepropanol | C₈H₁₁NO | CID 17861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-3-yl)propanal | C₈H₉NO | CID 11105412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- To cite this document: BenchChem. [Technical Guide: 3-Pyridinepropanal in Drug Development[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3250899/docs#technical-guide-3-pyridinepropanal-in-drug-development-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)